molecular formula C17H12Br2ClNO3S B2591261 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate CAS No. 2380187-89-1

5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate

Cat. No.: B2591261
CAS No.: 2380187-89-1
M. Wt: 505.61
InChI Key: SDPPRYRURNBQBK-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is a complex organic compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by sulfonation and chlorination reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. These interactions can disrupt biological pathways, leading to the inhibition of enzymes or other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromoquinoline: Shares the quinoline core but lacks the sulfonate and chlorinated benzene groups.

    4-Chloro-2,5-dimethylbenzenesulfonic acid: Contains the sulfonate and chlorinated benzene moiety but lacks the quinoline structure.

Uniqueness

5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is unique due to the combination of its brominated quinoline core and the sulfonated, chlorinated benzene ring

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-chloro-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2ClNO3S/c1-9-7-15(10(2)6-14(9)20)25(22,23)24-17-13(19)8-12(18)11-4-3-5-21-16(11)17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPPRYRURNBQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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